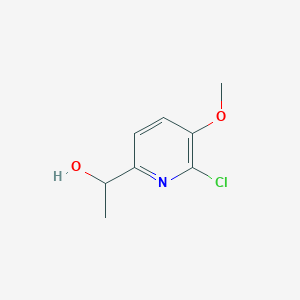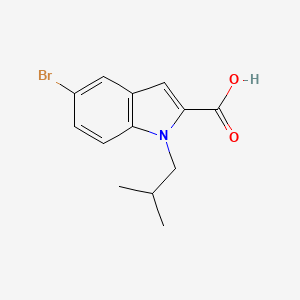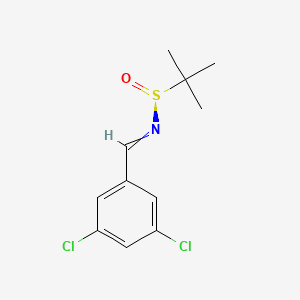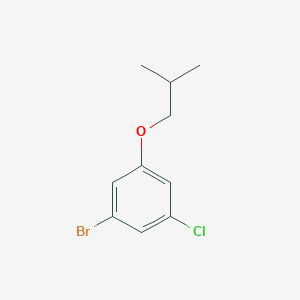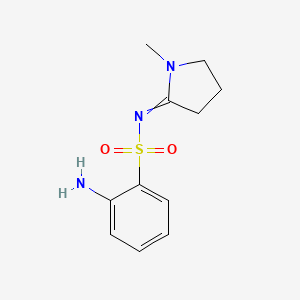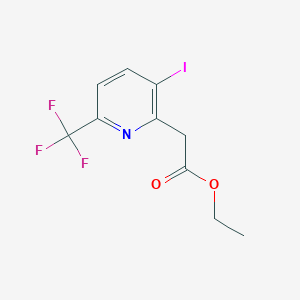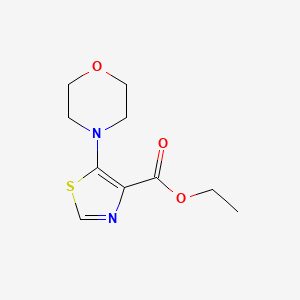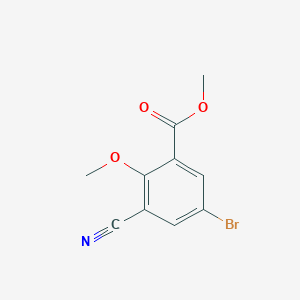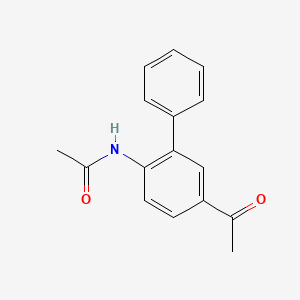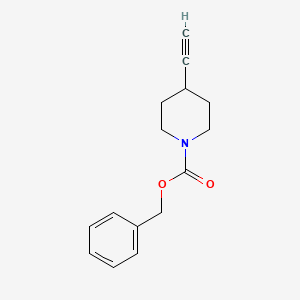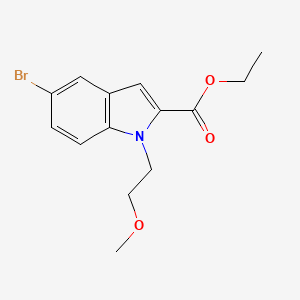
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester
Descripción general
Descripción
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (5-Br-MECE) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE) and has been used to study the physiological and biochemical effects of this enzyme in a variety of organisms. 5-Br-MECE is also used as a tool for studying the mechanism of action of AChE inhibitors and as a tool for designing new inhibitors.
Aplicaciones Científicas De Investigación
Synthesis Processes
- Improved Synthesis of Arbidol Hydrochloride : This compound is a key intermediate in the synthesis of Arbidol Hydrochloride, an antiviral drug. Optimized reaction conditions have been developed to enhance its synthesis yield (Wang Yu-ling, 2011).
- 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester Synthesis Technology : This research explored optimal synthesis process parameters for a similar compound, emphasizing the importance of precise reaction conditions for efficient production (Huang Bi-rong, 2013).
Brominated Tryptophan Derivatives
- Brominated Tryptophan Alkaloids from Thorectidae Sponges : Brominated derivatives of tryptophan, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from marine sponges, indicating their potential in natural product chemistry and bioactive compound research (Segraves & Crews, 2005).
Applications in Medicinal Chemistry
- Synthesis of Arbidol Mannich Reaction : Used as a raw material in the Mannich reaction of Arbidol hydrochloride, demonstrating its application in the pharmaceutical industry (Liu Zong-lin, 2013).
- Antiviral Activities of Derivatives : Derivatives of a similar compound have shown promising antiviral activities against human influenza and respiratory syncytial virus, indicating its potential in antiviral drug development (Wang Dun, 2003).
Exploration of Chemical Properties
- Synthesis of 5-Bromo-5′-Bromomethylpyrromethenes : Demonstrates the versatility of brominated compounds in synthesizing complex structures with potential applications in various chemical industries (Rowold & MacDonald, 1978).
Antimicrobial Applications
- Antimicrobial Activity of Indole Derivatives : Some derivatives show significant antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Ashok et al., 2015).
Propiedades
IUPAC Name |
ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXKQZQKVTGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



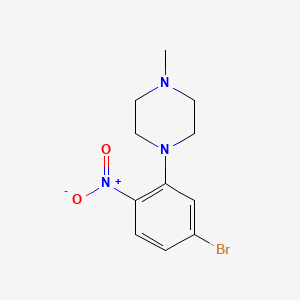
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
